BenchChemオンラインストアへようこそ!

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Lipophilicity Drug-likeness Membrane permeability

4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS 61938-73-6) is a heterocyclic compound belonging to the azepino[2,1-b]quinazolin-12(6H)-one class, characterized by a fused tricyclic system incorporating a quinazolinone core and a tetrahydroazepine ring with a methyl substituent at position 4. This scaffold is a synthetic analogue of the naturally occurring alkaloid vasicine and forms the structural basis for the bronchodilator agent RLX (PD-139530, TAZQ; CAS 4425-23-4), which is the unsubstituted parent compound.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 61938-73-6
Cat. No. B3060660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
CAS61938-73-6
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2
InChIInChI=1S/C14H16N2O/c1-10-6-5-7-11-13(10)15-12-8-3-2-4-9-16(12)14(11)17/h5-7H,2-4,8-9H2,1H3
InChIKeyKVZGXTYBFMHCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS 61938-73-6): Core Scaffold Identity and Procurement-Relevant Classification


4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS 61938-73-6) is a heterocyclic compound belonging to the azepino[2,1-b]quinazolin-12(6H)-one class, characterized by a fused tricyclic system incorporating a quinazolinone core and a tetrahydroazepine ring with a methyl substituent at position 4 . This scaffold is a synthetic analogue of the naturally occurring alkaloid vasicine and forms the structural basis for the bronchodilator agent RLX (PD-139530, TAZQ; CAS 4425-23-4), which is the unsubstituted parent compound [1]. The 4-methyl derivative shares the core pharmacophore while introducing a lipophilic substituent that differentiates it from the parent in terms of predicted physicochemical properties and potentially modulated biological activity profiles .

Why the 4-Methyl Substituent on TAZQ Scaffold Cannot Be Assumed Functionally Equivalent to Unsubstituted or Alternatively Substituted Analogs


The azepino[2,1-b]quinazolin-12(6H)-one scaffold exhibits pronounced sensitivity to ring A substitution patterns. In the antitussive series evaluated by Nepali et al. (2012), all substituents on ring A other than bromine—including methoxy, hydroxyl, nitro, and amino groups—were found to reduce the antitussive potential relative to the unsubstituted parent compound [1]. This demonstrates that even small electronic or steric perturbations at the quinazolinone ring can substantially alter pharmacological activity. Consequently, the 4-methyl derivative (CAS 61938-73-6) cannot be treated as a generic drop-in replacement for the unsubstituted parent (TAZQ/RLX, CAS 4425-23-4), the 4-hydroxy analog (CAS 108937-88-8), or the 3-methyl regioisomer without experimental confirmation of functional equivalence in the specific assay system under consideration. The position and electronic nature of the substituent have been shown in related azepino[2,1-b]quinazoline AChE inhibitors to produce up to 8-fold differences in potency, underscoring the risk of unverified substitution [2].

Quantitative Differentiation Evidence for 4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS 61938-73-6) vs. Closest Analogs


Predicted LogP Increase of ~0.56 Units via 4-Methyl Substitution Relative to Unsubstituted TAZQ/RLX Parent

The 4-methyl substituent on the quinazolinone ring is predicted to increase the octanol-water partition coefficient (LogP) by approximately 0.56 log units relative to the unsubstituted parent compound TAZQ (7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, CAS 4425-23-4), based on the well-established Hansch-Fujita π-constant for aromatic methyl substitution (πCH3 = 0.56) [1]. For context, the closely related 2-iodo analog has a reported experimental LogP of 2.73, and the parent imine analog (7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine) has a calculated LogP of 2.34 . This ~0.5 unit LogP shift is pharmacokinetically meaningful, as each unit increase in LogP typically corresponds to an approximately 10-fold increase in membrane partitioning. The higher lipophilicity of the 4-methyl derivative may translate to enhanced passive membrane permeability and potentially altered tissue distribution compared to the more polar unsubstituted parent [2].

Lipophilicity Drug-likeness Membrane permeability

Blockade of Potential Phase I Hydroxylation Site at C-4 Position Relative to Unsubstituted Parent

Metabolic studies on the structurally related alkaloid vasicine have identified monohydroxylation as a primary metabolic pathway, with the main metabolic soft spots being the 3-hydroxyl group and the C-9 site [1]. For the azepino[2,1-b]quinazolin-12(6H)-one scaffold, the unsubstituted position 4 on the quinazolinone ring represents a potential site for cytochrome P450-mediated aromatic hydroxylation—a well-characterized metabolic liability in quinazolinone-containing compounds. Introduction of a methyl group at position 4 sterically and electronically blocks this potential hydroxylation site, which is predicted to reduce Phase I oxidative metabolism at this position relative to the unsubstituted parent TAZQ [2]. Critically, in vivo metabolic studies of the unsubstituted parent (RLX) in rhesus monkeys and rats have demonstrated that the bronchodilator activity resides exclusively in the parent compound, with none of the identified metabolites retaining bronchodilatory activity [3]. This suggests that metabolic blockade at position 4 could prolong the pharmacologically active lifetime of the compound.

Metabolic stability CYP450 metabolism Oxidative metabolism

Scaffold Bronchodilator Potency: Unsubstituted Parent RLX Demonstrates 6-10 Fold Superiority Over Aminophylline

The unsubstituted parent compound RLX (TAZQ, CAS 4425-23-4) has been consistently reported to exhibit 6 to 10 times greater bronchodilator potency than the clinical standard aminophylline in preclinical models [1]. Specifically, in isolated guinea pig tracheal chain preparations precontracted with acetylcholine, RLX and related azepino[2,1-b]quinazolin-12(6H)-one derivatives produced concentration-dependent relaxation [2]. In an ovalbumin-induced asthma model in guinea pigs, TAZQ demonstrated potent bronchodilator activity at doses of 10 and 20 mg/kg, accompanied by notable antioxidant and anti-inflammatory effects [3]. While the 4-methyl derivative (CAS 61938-73-6) has not been directly evaluated in published bronchodilator assays, the core scaffold's established potency provides a baseline for its therapeutic potential. However, the SAR established by Nepali et al. indicates that substitutions on ring A can significantly modulate activity, meaning the 4-methyl substitution may alter—but not necessarily abolish—this bronchodilator potency relative to the parent [4].

Bronchodilator activity Asthma pharmacology Tracheal relaxation

Antitussive SAR: Ring A Substitutions Generally Reduce Antitussive Activity Relative to Unsubstituted Parent, with Exception of 2,4-Dibromo Derivative

In a head-to-head comparison of 16 azepino[2,1-b]quinazolin-12(6H)-one derivatives (C-1 through C-16) evaluated in a citric acid-induced cough model in guinea pigs, the unsubstituted parent compound demonstrated superior antitussive activity, while all ring A substitutions other than bromine—including methoxy, hydroxyl, nitro, and amino—reduced antitussive potential [1]. The only derivative that matched or approached the parent compound's efficacy was C-3 [2,4-dibromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one], which showed a notable antitussive effect comparable to codeine at 10 mg/kg [1]. This SAR pattern predicts that the 4-methyl derivative (CAS 61938-73-6), carrying a small lipophilic methyl group on ring A, would likely exhibit reduced antitussive activity relative to the unsubstituted parent, although the magnitude of reduction cannot be precisely quantified without direct experimental comparison. The preservation of antitussive activity by the 2,4-dibromo substitution (which introduces steric bulk and electron-withdrawing character) contrasts with the activity-diminishing effect of other substituents, suggesting a complex interplay of steric and electronic factors at ring A.

Antitussive activity Cough suppression Structure-activity relationship

Physicochemical Differentiation: Melting Point of 108-110°C and Predicted pKa of 3.38 Distinguishes Target from Unsubstituted Parent and 4-Hydroxy Analog

The 4-methyl derivative (CAS 61938-73-6) displays a well-defined melting point of 108-110°C (recrystallized from ethanol), indicating good crystalline character suitable for reproducible solid-state handling and formulation . Its predicted pKa of 3.38±0.20 suggests it exists predominantly in the neutral form at physiological pH, which is consistent with the scaffold's pharmacophore requirements . By contrast, the 4-hydroxy analog (CAS 108937-88-8) carries a polar hydroxyl group at the same position, drastically altering hydrogen-bonding capacity and aqueous solubility profile . The 2-amino analog (CAS 61938-75-8) exhibits a substantially different melting point of 192°C and a higher predicted pKa of 5.77, reflecting the significant physicochemical impact of different ring A substituents . These measurable differences in solid-state and solution properties are directly relevant to procurement decisions involving solubility-limited assay formats or formulation development requiring specific melting ranges.

Solid-state properties Crystallinity Formulation suitability

Stability Profile: Scaffold Demonstrates Resistance to Acidic, Oxidative, Thermal, and Photolytic Stress but Significant Degradation Under Alkaline Conditions

A validated stability-indicating RP-HPLC method developed for the unsubstituted parent compound TAZQ (CAS 4425-23-4) demonstrated that the azepino[2,1-b]quinazolin-12(6H)-one scaffold is stable under acidic, oxidative, thermal, and photolytic stress conditions, showing negligible degradation [1]. However, significant degradation was observed under alkaline conditions, with the major degradation product being well-resolved from the parent peak at a retention time of 3.9 minutes (C-18 column, methanol:water 80:20, flow rate 0.9 mL/min, detection at 254 nm) [1]. This stability fingerprint is expected to apply to the 4-methyl derivative (CAS 61938-73-6), as the methyl substituent at position 4 does not introduce additional hydrolytically labile functional groups. The electron-donating character of the methyl group may marginally influence the rate of alkaline hydrolysis, but the overall stability classification (alkaline-labile) is predicted to be conserved. This information is critical for designing experimental protocols, selecting appropriate solvent systems, and establishing storage conditions.

Forced degradation Stability-indicating method Stress testing

Recommended Research and Procurement Scenarios for 4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS 61938-73-6) Based on Quantitative Differentiation Evidence


SAR Probe for Ring A Substitution Effects on Bronchodilator and PI3K/Akt/FoxO3a Inhibitory Activity

The 4-methyl derivative serves as a critical SAR probe to evaluate the impact of a small lipophilic substituent at position 4 on the bronchodilator and anticancer activities established for the unsubstituted parent RLX (6-10× more potent than aminophylline as a bronchodilator; inhibits PI3K/Akt/FoxO3a signaling in colon cancer models) [1]. Based on the predicted ~0.56 LogP increase relative to the unsubstituted parent [2], this compound is particularly suited for studies correlating lipophilicity with cellular membrane permeability and intracellular target engagement. Researchers should employ the unsubstituted TAZQ (CAS 4425-23-4) and the 4-hydroxy analog (CAS 108937-88-8) as matched comparators to isolate the contribution of the 4-methyl group to activity, selectivity, and pharmacokinetic behavior. The defined melting point (108-110°C) and known stability profile (avoid alkaline conditions) facilitate reproducible experimental design [3].

Metabolic Stability Comparison Studies Leveraging Blocked 4-Position Hydroxylation

The 4-methyl group eliminates a potential Phase I hydroxylation site on the quinazolinone ring, providing a defined structural modification for head-to-head metabolic stability comparisons with the unsubstituted parent TAZQ [1]. Since the bronchodilator activity of the parent compound has been shown to reside exclusively in the parent molecule (not its metabolites), metabolic blockade at position 4 may extend the pharmacologically active lifetime of the compound [2]. Recommended experimental setup includes parallel incubation of the 4-methyl derivative and the unsubstituted parent in liver microsomes or hepatocytes from relevant species, with LC-MS/MS quantification of parent compound depletion over time. The vasicine metabolic pathway data (identifying monohydroxylation as a primary metabolic route) provides a mechanistic framework for interpreting results .

Negative Control or Differentiated Entry Point for Antitussive Screening Campaigns

Based on the SAR established by Nepali et al. (2012) demonstrating that ring A substitutions (except 2,4-dibromo) reduce antitussive activity relative to the unsubstituted parent, the 4-methyl derivative is predicted to exhibit attenuated cough suppression [1]. This makes it a valuable tool as a negative or partial-efficacy control in antitussive screening cascades, where it can help distinguish scaffold-specific antitussive effects from off-target sedative or respiratory depressant effects. For procurement decisions, the unsubstituted TAZQ parent (CAS 4425-23-4) and the 2,4-dibromo derivative C-3 remain the preferred entries for maximal antitussive activity, while the 4-methyl compound is best reserved for mechanistic differentiation studies. All antitussive evaluations should employ the citric acid-induced cough model in guinea pigs with codeine (10 mg/kg) as the positive control benchmark [1].

Physicochemical Comparator in Formulation and Solid-State Characterization Studies

The well-defined melting point (108-110°C) and predicted pKa (3.38) of the 4-methyl derivative provide a reproducible solid-state reference point for comparative studies within the azepinoquinazolinone series [1]. The absence of additional hydrogen bond donors (unlike the 4-hydroxy or 2-amino analogs) makes this compound suitable for studying the impact of lipophilic substitution on crystal packing, dissolution rate, and solid-state stability [2]. Researchers engaged in pre-formulation screening should note that the scaffold degrades under alkaline conditions, necessitating the use of acidic to neutral excipients and buffer systems . The compound's purity specification (≥95% by commercial vendors) and the availability of a validated stability-indicating HPLC method for the scaffold facilitate quality control in multi-batch studies .

Quote Request

Request a Quote for 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.